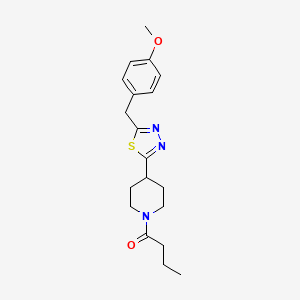

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one

Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5, linked via a piperidine ring to a butan-1-one moiety. The 4-methoxybenzyl group introduces lipophilicity and hydrogen-bonding capacity, while the piperidine-butanoic ketone chain may influence conformational flexibility and bioavailability.

Properties

IUPAC Name |

1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-3-4-18(23)22-11-9-15(10-12-22)19-21-20-17(25-19)13-14-5-7-16(24-2)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMIOFXJGGJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

Final Coupling: The final step involves coupling the thiadiazole and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include alcohol derivatives.

Substitution: Products include substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anticancer activities. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast cancer (MCF-7 and MDA-MB-231 cell lines) and hepatocellular carcinoma (HePG-2) .

Mechanism of Action:

The anticancer effects are attributed to the ability of these compounds to modulate multiple signaling pathways involved in cell growth and apoptosis. They are known to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cancer progression by regulating cell signaling pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are recognized for their effectiveness against various bacterial and fungal strains. The presence of the piperidine ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one typically involves multi-step reactions starting from readily available precursors. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of thiadiazole ring | Thiosemicarbazide + Carboxylic acid |

| 2 | Alkylation with piperidine | Piperidine + Alkyl halide |

| 3 | Introduction of methoxybenzyl group | Methoxybenzyl bromide + Base |

| 4 | Final coupling reaction | Butyryl chloride + Base |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of thiadiazole derivatives, compounds similar to this compound were tested against MCF-7 cells. Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives showed that compounds with structural similarities to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the thiadiazole ring could interact with enzymes involved in oxidative stress pathways. The methoxybenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Piperidine Linkers

Compound Series 7a–7l (from ):

These derivatives share the 1,3,4-thiadiazole-piperidine scaffold but differ in substituents. For example, N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide substitutes the 4-methoxybenzyl group with a benzamide. Key differences include:

- Biological Activity : Compounds 7a–7l showed moderate AChE inhibition (IC₅₀: 12–45 μM), suggesting the thiadiazole-piperidine framework is critical for targeting cholinesterases. The absence of a methoxy group in 7a–7l may reduce membrane permeability compared to the target compound .

Piperidine-Linked Ketones with Aromatic Substituents

Compound 16 (from ): 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one replaces the thiadiazole with a thiophene and incorporates a trifluoromethylphenyl group. Structural comparisons reveal:

- Aromatic Substituents : The thiophene’s sulfur atom offers weaker π-π stacking than the thiadiazole’s dual nitrogens. The trifluoromethyl group increases lipophilicity and metabolic stability relative to the methoxybenzyl group.

- Pharmacokinetics : The CF₃ group in Compound 16 likely enhances blood-brain barrier penetration compared to the target compound’s polar methoxy group .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Impact : The 4-methoxybenzyl group in the target compound may balance lipophilicity and polarity, optimizing tissue penetration. In contrast, benzamide derivatives (7a–7l) prioritize target binding via hydrogen bonds.

- Thiadiazole vs. Thiophene : The thiadiazole’s electron-deficient nature likely enhances interactions with enzymatic active sites compared to thiophene’s less polarized structure.

- Piperidine Linker : The butan-1-one chain in both the target compound and Compound 16 suggests a preference for flexible linkers in central nervous system-targeting agents.

Biological Activity

The compound 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The structure incorporates a piperidine ring and a thiadiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole ring have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | HepG2 | 5.36 |

| 4c | A549 | 10.10 |

The above data indicates that modifications in the structure can lead to enhanced cytotoxic effects against cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Research indicates that these compounds possess significant antibacterial and antifungal activities:

- Antibacterial : The compound has shown effectiveness against various bacterial strains.

- Antifungal : It has demonstrated potent antifungal activity in vitro.

Recent studies suggest that introducing substituents such as methoxy or benzyl groups can enhance these activities .

Anti-inflammatory and Antioxidant Properties

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Additionally, they possess antioxidant properties that help mitigate oxidative stress, making them potential candidates for treating inflammatory diseases .

Case Studies

A study conducted on a series of thiadiazole derivatives revealed their potential as anti-tubercular agents. The compound was tested against Mycobacterium tuberculosis and showed promising results with an effective concentration (EC) significantly lower than standard treatments .

Another investigation focused on the synthesis of novel thiadiazole derivatives and their evaluation for anti-cancer activity. The results indicated that specific structural modifications led to increased potency against various cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

Answer:

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. A validated approach involves refluxing a thiosemicarbazide intermediate with concentrated sulfuric acid (H₂SO₄) in ethanol for 3–4 hours, followed by neutralization with sodium bicarbonate to precipitate the product . For analogs with electron-withdrawing groups (e.g., 4-methoxybenzyl), substituting H₂SO₄ with phosphorus oxychloride (POCl₃) at 120°C improves cyclization efficiency . Post-synthesis, recrystallization in methanol or ethanol is critical to isolate high-purity thiadiazole derivatives .

Advanced: How can reaction yields be optimized during the coupling of the piperidine and thiadiazole moieties?

Answer:

Key factors include:

- Catalyst selection: Lithium hydride (LiH) in dimethylformamide (DMF) enhances nucleophilic substitution at the piperidine nitrogen, achieving >75% coupling efficiency .

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce side reactions like hydrolysis .

- Temperature control: Maintaining reflux temperatures (80–100°C) for 4–6 hours ensures complete reaction while minimizing decomposition .

Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify intermediates via column chromatography (silica gel, gradient elution) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., methoxybenzyl singlet at δ 3.8 ppm, piperidine protons at δ 1.5–2.8 ppm) .

- FT-IR: Confirm thiadiazole C=N stretching (1610–1650 cm⁻¹) and carbonyl (C=O) absorption (1700–1750 cm⁻¹) .

- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced: How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?

Answer:

- Assay standardization: Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative). Replicate assays under consistent conditions (e.g., MIC protocols in Mueller-Hinton broth) .

- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) on logP and target binding using molecular docking (AutoDock Vina) .

- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., thiadiazole-2-yl groups correlate with antibacterial activity) .

Advanced: What experimental strategies evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability profiling: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Metabolic stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quench reactions with cold acetonitrile and analyze metabolites via LC-MS/MS .

- Photodegradation studies: Expose to UV-Vis light (300–800 nm) and track decomposition kinetics using UV spectroscopy .

Advanced: How can computational methods enhance the design of analogs with improved target selectivity?

Answer:

- Molecular dynamics (MD) simulations: Simulate ligand-receptor binding (e.g., Bcl-xl protein) for 100 ns to identify stable interaction motifs (e.g., hydrogen bonds with BH3 domains) .

- Free energy calculations: Use MM/GBSA to compare binding affinities of analogs, prioritizing those with ΔG < −40 kcal/mol .

- ADMET prediction: Apply QikProp or SwissADME to optimize pharmacokinetics (e.g., reduce CYP2D6 inhibition, improve BBB penetration) .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Ventilation: Use fume hoods when handling volatile reagents (e.g., POCl₃, CS₂) .

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal: Neutralize acidic waste with 5% sodium carbonate before disposal .

Advanced: How to design a robust environmental impact assessment for this compound?

Answer:

- Fate studies: Determine soil/water partitioning coefficients (log K₀c) and hydrolysis half-lives using OECD 106/111 guidelines .

- Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour IC₅₀) .

- Bioaccumulation modeling: Use EPI Suite to estimate bioconcentration factors (BCF > 500 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.